

# Technical Guide: Ethyl 3-chloro-5-formylbenzoate

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## Compound of Interest

Compound Name: Ethyl 3-chloro-5-formylbenzoate

Cat. No.: B11892930

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## A Strategic Scaffold for Divergent Pharmaceutical Synthesis[1]

### Nomenclature & Structural Analysis

#### IUPAC Designation

The definitive IUPAC name is **Ethyl 3-chloro-5-formylbenzoate**.<sup>[1]</sup>

- Principal Group: The ethyl ester determines the parent structure as a benzoate. The carbon attached to the ester group is designated position 1.
- Substituents: The ring contains a chlorine atom and a formyl (aldehyde) group.<sup>[1]</sup>
- Numbering Logic:
  - The ester is at C1.
  - The substituents are at positions 3 and 5 to minimize locants (1,3,5 pattern).<sup>[1]</sup>

- Alphabetical prioritization dictates the lower number for Chloro over Formyl.[1] Thus, the chlorine is at C3 and the formyl group is at C5.

## Structural Identification[1]

- SMILES: CCOC(=O)c1cc(Cl)cc(C=O)c1
- InChIKey: (Predicted) UZNSFZKKADUUPC-UHFFFAOYSA-N (Based on structural connectivity)

Structural Diagram: The molecule features a 1,3,5-trisubstituted benzene ring (meta-substitution pattern), providing a rigid core that directs substituents into distinct vectors—a highly desirable trait in kinase inhibitor design.[1]

## Synthetic Pathways & Methodology

The synthesis of **Ethyl 3-chloro-5-formylbenzoate** typically proceeds via the esterification of its corresponding carboxylic acid precursor.[1] This route is preferred for its scalability and the commercial availability of the acid.

### Primary Route: Acid-Catalyzed Esterification

This protocol utilizes 3-chloro-5-formylbenzoic acid (CAS 153203-59-9) as the starting material.  
[1]

Reagents:

- Precursor: 3-Chloro-5-formylbenzoic acid (1.0 eq)[1]
- Solvent/Reagent: Absolute Ethanol (Excess)[1]
- Catalyst: Thionyl Chloride (SOCl<sub>2</sub>) or Conc.[1] H<sub>2</sub>SO<sub>4</sub> (0.1 eq)[1]

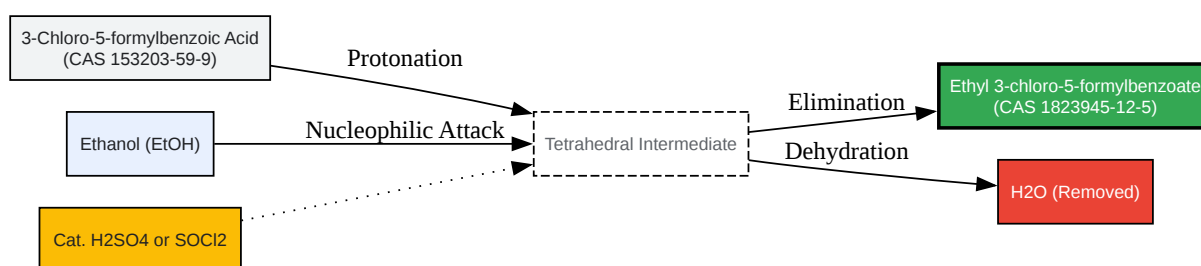
Step-by-Step Protocol:

- Activation: Charge a flame-dried round-bottom flask with 3-chloro-5-formylbenzoic acid.
- Solvation: Add absolute ethanol (approx. 10 mL per gram of acid).

- Catalyst Addition:
  - Method A (SOCl<sub>2</sub>): Cool to 0°C. Add SOCl<sub>2</sub> dropwise (1.2 eq). This generates HCl in situ and scavenges water, driving the equilibrium.[1]
  - Method B (H<sub>2</sub>SO<sub>4</sub>): Add catalytic conc.[1] H<sub>2</sub>SO<sub>4</sub>. [1][2]
- Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes).[1] The acid spot (baseline) should disappear, replaced by the less polar ester spot (R<sub>f</sub> ~0.6).
- Workup: Concentrate the ethanol under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc).[1] Wash with Saturated NaHCO<sub>3</sub> (to remove unreacted acid) and Brine.[1]
- Purification: Dry organic layer over MgSO<sub>4</sub>, filter, and concentrate. If necessary, purify via flash column chromatography (SiO<sub>2</sub>, Hexanes/EtOAc gradient).[1]

## Visualization of Synthesis Logic

The following diagram illustrates the transformation logic and alternative approaches.



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Figure 1: Fischer Esterification mechanism for the synthesis of the target scaffold.[1]

## Chemical Properties & Characterization

Trustworthy identification requires matching spectral data.[1] Below are the predicted NMR shifts based on electronic shielding effects of the 1,3,5-substitution pattern.

## Proton NMR ( $^1\text{H}$ NMR, 400 MHz, $\text{CDCl}_3$ )

Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Mechanistic Logic
10.05	Singlet (s)	1H	CHO (Aldehyde)	Highly deshielded by carbonyl anisotropy.[1]
8.25	Triplet (t, J=1.5 Hz)	1H	Ar-H (C4)	Between Cl and CHO; inductive withdrawing effects.[1]
8.18	Triplet (t, J=1.5 Hz)	1H	Ar-H (C6)	Between CHO and Ester; both electron-withdrawing.[1]
8.05	Triplet (t, J=1.5 Hz)	1H	Ar-H (C2)	Between Cl and Ester.[1]
4.42	Quartet (q, J=7.1 Hz)	2H	O-CH <sub>2</sub> -CH <sub>3</sub>	Deshielded by ester oxygen.[1]
1.43	Triplet (t, J=7.1 Hz)	3H	O-CH <sub>2</sub> -CH <sub>3</sub>	Standard methyl triplet.[1]

## Physical Properties[1]

- Appearance: White to off-white solid or pale yellow oil (depending on purity).[1]
- Solubility: Soluble in DCM, EtOAc, DMSO, Methanol.[1] Insoluble in water.[1]
- Stability: The aldehyde is susceptible to oxidation (to carboxylic acid) in air over time; store under inert atmosphere ( $\text{N}_2$ ) at 4°C.[1]

## Applications in Drug Discovery[4][5]

This compound is a "Tri-Vector" scaffold, meaning it possesses three distinct reactive handles that allow medicinal chemists to grow the molecule in three different directions independently.

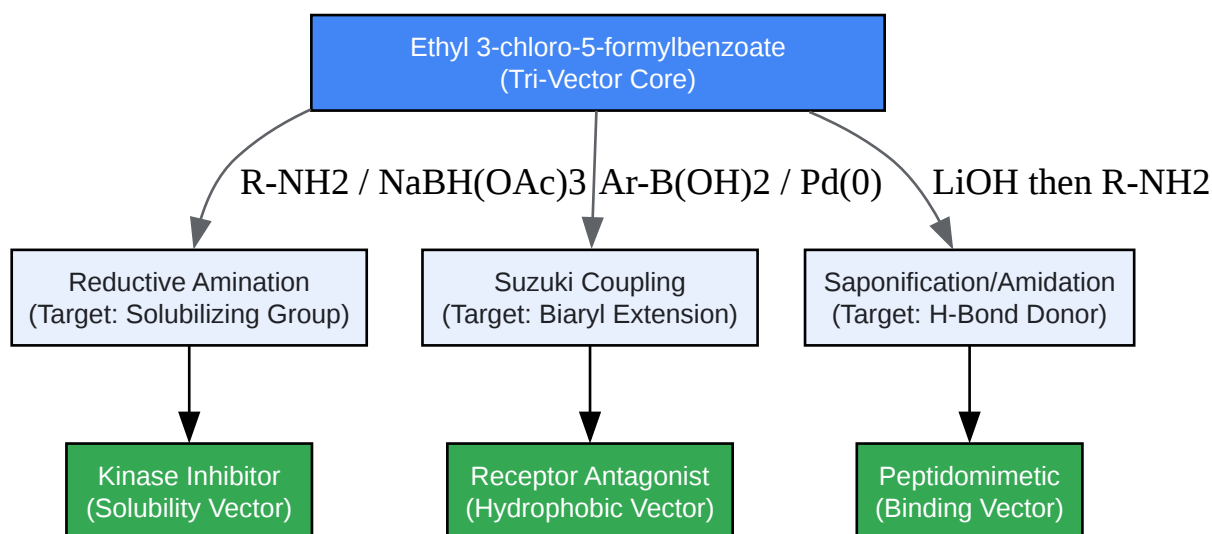
[1] This is crucial for Fragment-Based Drug Discovery (FBDD).

## Reactivity Profile

- Formyl Group (-CHO):
  - Reaction: Reductive Amination ( $\text{NaBH}(\text{OAc})_3/\text{Amine}$ ) or Wittig Olefination.[1]
  - Utility: Installation of solubilizing tails or linker chains.[1]
- Aryl Chloride (-Cl):
  - Reaction: Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
  - Utility: Attachment of biaryl systems to access hydrophobic pockets in protein targets (e.g., Kinase hinge binding).[1]
- Ethyl Ester (-COOEt):
  - Reaction: Hydrolysis to acid ( $\text{LiOH}$ ) or direct amidation ( $\text{AlMe}_3/\text{Amine}$ ).[1]
  - Utility: Formation of hydrogen-bonding motifs or heterocycle formation (e.g., benzimidazoles).[1]

## Divergent Synthesis Workflow

The following diagram maps the strategic utility of this scaffold in generating a library of bioactive compounds.



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Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.

## Safety & Handling (MSDS Highlights)

- Signal Word: Warning.
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Handling: Use in a fume hood.[1] Avoid dust formation.[1] The aldehyde functionality can be a sensitizer; double-gloving (Nitrile) is recommended.[1]

## References

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